ARS-1323-alkyne

Chemical Biology Target Engagement Click Chemistry

Standard KRAS G12C inhibitors lack click handles for direct target engagement measurement. ARS-1323-alkyne solves this with a terminal alkyne moiety enabling CuAAC-based visualization and quantification of covalent KRAS G12C binding in live cells. • Quantify covalent labeling kinetics via in-gel fluorescence scanning • Image KRAS G12C subcellular localization with picolyl azide-Alexa Fluor 647 • Profile off-target cysteine modifications via competitive chemical proteomics. Supplied at ≥98% purity; ambient shipping.

Molecular Formula C28H27ClF2N6O3
Molecular Weight 569.0 g/mol
Cat. No. B2896732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARS-1323-alkyne
Molecular FormulaC28H27ClF2N6O3
Molecular Weight569.0 g/mol
Structural Identifiers
SMILESCN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F
InChIInChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34)
InChIKeyFCCFZQSNDSLLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ARS-1323-alkyne: Overview and Procurement


3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide (CAS 2436544-27-1, commonly referred to as ARS-1323-alkyne) is a quinazoline-derived covalent inhibitor probe that specifically targets the Switch-II pocket (S-IIP) of the KRAS G12C mutant protein . The compound is engineered with a terminal alkyne moiety, enabling its use as a click chemistry reagent for visualizing covalent modification of KRAS G12C and quantitatively measuring inhibitor-target binding efficiency . As a tool compound derived from the ARS-1620 scaffold, ARS-1323-alkyne serves as a conformational-specific chemical reporter of KRAS G12C nucleotide state in living cells [1].

ARS-1323-alkyne: Why Generic Substitution Fails


Standard KRAS G12C inhibitors (e.g., ARS-1620, sotorasib, adagrasib) lack the alkyne functional handle required for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thus cannot directly enable visualization or quantification of target engagement . Conversely, alternative alkyne-containing probes derived from different scaffolds (e.g., MRTX849 analog 24) may exhibit divergent binding kinetics or conformational selectivity due to distinct chemotypes . Substituting ARS-1323-alkyne with a non-clickable analog or a structurally unrelated probe compromises the ability to reproducibly measure S-IIP occupancy and to correlate inhibitor binding with downstream signaling effects in the specific cellular context for which this probe was validated.

ARS-1323-alkyne: Quantitative Evidence of Differentiation


Click Chemistry Handle for Covalent Target Labeling

ARS-1323-alkyne is a covalent inhibitor probe that covalently binds to the Switch-II pocket (S-IIP) of the KRAS G12C mutant protein. ARS-1323-alkyne visualizes the covalent modification of KRAS G12C and quantitatively measures the binding efficiency of the inhibitor to the target. ARS-1323-alkyne can be used to validate the target occupancy of KRAS G12C inhibitors and the synergistic mechanism of combination therapy . Unlike the parent inhibitor ARS-1620, which lacks an alkyne group, ARS-1323-alkyne contains a terminal alkyne that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing detection tags [1].

Chemical Biology Target Engagement Click Chemistry

Conformational Reporter of KRAS G12C Nucleotide State

ARS-1323-alkyne serves as a conformation-specific chemical reporter of the KRAS G12C nucleotide state in living cells . While other KRAS G12C probes (e.g., MRTX849 analog 24) can also be used for target engagement studies, ARS-1323-alkyne has been specifically validated to differentiate between GDP-bound (inactive) and GTP-bound (active) states of KRAS G12C, as demonstrated by its ability to label only the inactive, GDP-bound form that exposes the S-IIP [1]. This conformational selectivity is not universally guaranteed across all alkyne-containing probes.

KRAS G12C Conformational Reporter Live-Cell Imaging

Specific Fluorescence Imaging by In Situ Click Chemistry

Imaging of KRAS G12C in cells can be achieved using an ARS-1323-alkyne, followed by an in situ click chemistry reaction with picolyl azide Alexa Fluor 647 [1]. In contrast, attempts to directly conjugate fluorophores (e.g., BODIPY FL, BODIPY TMR) to the ARS-1323 scaffold resulted in non-specific membrane labeling, rendering them unsuitable for specific cellular imaging [1]. The two-step procedure using ARS-1323-alkyne overcomes this limitation, providing specific fluorescence imaging of mutant KRAS G12C in cells where specific antibodies are lacking.

Fluorescence Imaging In Situ Click Chemistry KRAS G12C

Target Occupancy Quantification by EMSA

ARS-1323-alkyne was developed to enable measurement of live-cell KRAS G12C covalent inhibition kinetics using an electrophoretic mobility shift assay [1]. In H358 NSCLC cells, ARS-1323-alkyne treatment resulted in a quantifiable mobility shift band corresponding to covalent KRAS G12C labeling. This assay demonstrated that co-treatment with EGFR, FGFR, or SHP2 inhibitors enhanced KRAS G12C target engagement, whereas alternative combination strategies did not [1]. Standard KRAS G12C inhibitors (e.g., ARS-1620) cannot be directly detected in such assays without additional labeling steps.

Target Occupancy Covalent Inhibition Kinetics Electrophoretic Mobility Shift Assay

Chemical Proteomics for Pull-Down and Profiling

ARS-1323-alkyne is structurally analogous to Compound 2, an alkyne-containing probe derived from a covalent KRAS G12C inhibitor scaffold, which was designed to serve as bait in competitive chemical proteomics experiments [1]. In proteomic pull-down experiments, alkyne probes of this chemotype enable enrichment of KRAS G12C and identification of off-target cysteine residues from over 3200 profiled cysteines, with data quality comparable to thiol-reactive probes (TRP) but with the added advantage of click chemistry compatibility for multiplexed quantitative proteomics [1].

Chemical Proteomics Target Identification KRAS G12C

ARS-1323-alkyne: Best Research Application Scenarios


Target Occupancy and Kinetic Studies for Inhibitor Development

Utilize ARS-1323-alkyne in electrophoretic mobility shift assays to directly measure covalent labeling kinetics and quantify target engagement in live cells [1]. This application is critical for characterizing novel KRAS G12C inhibitors, assessing combination therapy synergy (e.g., with EGFR/FGFR/SHP2 inhibitors), and establishing structure-activity relationships (SAR) for covalent warhead optimization [1].

Live-Cell Fluorescence Imaging of KRAS G12C Dynamics

Employ a two-step imaging workflow: treat KRAS G12C-expressing cells with ARS-1323-alkyne, followed by in situ click chemistry with picolyl azide Alexa Fluor 647 to achieve specific fluorescence visualization of the mutant protein [2]. This approach overcomes the lack of mutant-specific antibodies and enables spatial analysis of KRAS G12C subcellular distribution and inhibitor-induced relocalization [2].

Chemical Proteomics and Off-Target Profiling

Use ARS-1323-alkyne as a clickable bait in competitive chemical proteomics experiments to enrich KRAS G12C and identify potential off-target cysteine modifications across the proteome [3]. Combine with tandem mass tag (TMT) labeling for multiplexed quantitative proteomics to assess inhibitor selectivity and target engagement in complex cellular lysates [3].

Conformational State Analysis of KRAS G12C

Leverage the conformation-specific binding property of ARS-1323-alkyne to differentiate between GDP-bound (inactive) and GTP-bound (active) KRAS G12C pools in living cells [1]. This application is valuable for studying the pharmacodynamic effects of nucleotide exchange inhibitors, SOS1 inhibitors, or upstream RTK inhibitors on KRAS activation status [1].

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